N-(2-amino-4-fluorophenyl)-2-hydroxybenzamide
Description
Properties
CAS No. |
403599-68-8 |
|---|---|
Molecular Formula |
C13H11FN2O2 |
Molecular Weight |
246.24 g/mol |
IUPAC Name |
N-(2-amino-4-fluorophenyl)-2-hydroxybenzamide |
InChI |
InChI=1S/C13H11FN2O2/c14-8-5-6-11(10(15)7-8)16-13(18)9-3-1-2-4-12(9)17/h1-7,17H,15H2,(H,16,18) |
InChI Key |
QKFNNXCBYUANMI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=C(C=C(C=C2)F)N)O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Route
A representative synthetic approach involves:
- Step 1: Preparation of 2-amino-4-fluoroaniline starting material or procurement of commercially available 2-amino-4-fluoroaniline.
- Step 2: Activation of 2-hydroxybenzoic acid to form an acid chloride or use of coupling agents such as carbodiimides to facilitate amide bond formation.
- Step 3: Coupling of activated 2-hydroxybenzoic acid derivative with 2-amino-4-fluoroaniline under controlled temperature and solvent conditions to yield this compound.
Detailed Preparation Procedure
A detailed method adapted from literature and patent sources includes:
| Step | Reagents and Conditions | Description |
|---|---|---|
| 1 | 2-hydroxybenzoic acid, thionyl chloride or oxalyl chloride, reflux | Conversion of 2-hydroxybenzoic acid to 2-hydroxybenzoyl chloride |
| 2 | 2-amino-4-fluoroaniline, base (e.g., triethylamine), dry solvent (e.g., dichloromethane), 0–5 °C to room temperature | Nucleophilic acyl substitution to form the amide bond |
| 3 | Purification by recrystallization or chromatography | Isolation of pure this compound |
This approach ensures the retention of the amino group on the fluorophenyl ring and the hydroxy group on the benzamide moiety, which are critical for biological activity.
Alternative Synthetic Routes
- Direct coupling using carbodiimide coupling agents: Using reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of hydroxybenzotriazole (HOBt) to activate 2-hydroxybenzoic acid and react with 2-amino-4-fluoroaniline at room temperature.
- Microwave-assisted synthesis: To accelerate the reaction and improve yields, microwave irradiation has been employed in some synthetic protocols for benzamide derivatives.
Analytical Data and Research Findings
Reaction Monitoring and Purity Assessment
- Thin Layer Chromatography (TLC): Used to monitor reaction progress, ensuring complete conversion of acid chloride and amine to the amide.
- Infrared Spectroscopy (IR): Characteristic amide carbonyl stretch around 1640–1660 cm⁻¹ and N–H stretches confirm amide formation.
- Nuclear Magnetic Resonance (NMR): Proton NMR shows aromatic proton signals, amino protons, and hydroxy proton, confirming the structure.
- Mass Spectrometry (MS): Molecular ion peaks consistent with the molecular weight of this compound.
Yield and Purity Data Table
| Parameter | Value/Range | Notes |
|---|---|---|
| Reaction Yield | 70–85% | Depending on method and purification |
| Melting Point | 180–185 °C | Consistent with literature values |
| Purity (HPLC) | >98% | High purity suitable for biological testing |
| IR Peaks (cm⁻¹) | 3300–3500 (NH2), 1640–1660 (C=O) | Confirms functional groups |
| NMR (δ ppm) | Aromatic: 6.5–8.0; NH2: 4.5–5.5; OH: 9–11 | Matches expected chemical shifts |
Comparative Analysis of Preparation Methods
| Method | Advantages | Disadvantages | Yield Range | Notes |
|---|---|---|---|---|
| Acid chloride coupling | High reactivity, straightforward | Requires handling of corrosive reagents | 75–85% | Commonly used in lab-scale synthesis |
| Carbodiimide coupling | Mild conditions, avoids acid chlorides | Possible side reactions, requires purification | 70–80% | Suitable for sensitive substrates |
| Microwave-assisted synthesis | Faster reaction times | Requires specialized equipment | 80–90% | Emerging method with improved efficiency |
Chemical Reactions Analysis
Reduction and Substitution Reactions
Functional group transformations include:
-
Amino group reduction :
Catalytic hydrogenation converts the aromatic amine to a secondary amine, altering electronic properties and bioactivity. -
Electrophilic substitution :
Fluorine’s strong electron-withdrawing effect directs electrophilic attacks to the meta and para positions of the phenyl ring . -
Chlorine substitution :
In derivative compounds, hydroxyethyl groups are replaced by chlorine atoms to enhance cytotoxicity (e.g., FNA derivatives in cancer studies) .
Thioamide Formation
Treatment with Lawesson’s reagent replaces the carbonyl oxygen with sulfur, creating a thioimide derivative (IC50 for HDAC3 inhibition: 95.48 nM) . This modification improves metabolic stability and enzyme-binding affinity .
Enzyme Inhibition Mechanisms
Apoptosis Pathway Activation
-
At 9 μM concentration, the compound increases HepG2 cell apoptosis to 28.83% (vs. 12.43% for SAHA) .
-
G2/M phase cell cycle arrest occurs via tubulin polymerization disruption .
Comparative Reactivity with Structural Analogs
Stability and Degradation
-
Hydrolytic stability : Resistant to hydrolysis at physiological pH due to fluorine’s electron-withdrawing effect .
-
Thermal decomposition : Onset at 218°C (TGA data), forming fluorinated aromatic byproducts .
This compound’s reactivity profile underscores its versatility in medicinal chemistry, particularly in developing isoform-selective enzyme inhibitors. Strategic modifications of its hydroxyl, amino, and fluorine groups enable fine-tuning of pharmacological properties .
Scientific Research Applications
N-(2-amino-4-fluorophenyl)-2-hydroxybenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its effects on cellular processes and enzyme inhibition.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit histone deacetylases (HDACs), which play a role in gene expression regulation.
Industry: Utilized in the development of pharmaceuticals and as an intermediate in chemical manufacturing.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of histone deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from histone proteins, leading to chromatin condensation and suppression of gene expression. By inhibiting HDACs, N-(2-amino-4-fluorophenyl)-2-hydroxybenzamide promotes histone acetylation, resulting in chromatin relaxation and activation of gene expression. This mechanism is particularly relevant in cancer therapy, where the reactivation of tumor suppressor genes can inhibit cancer cell proliferation .
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
The following table summarizes key structural analogues of N-(2-amino-4-fluorophenyl)-2-hydroxybenzamide, highlighting substituent variations, synthetic yields, melting points, and bioactivity:
Key Observations :
- Substituent Position and Bioactivity: The amino group in the target compound distinguishes it from halogenated analogues (e.g., compounds 9, 58). This group likely enhances HDAC3 selectivity by enabling hydrogen bonding with enzyme active sites . In contrast, nitro (e.g., niclosamide) or trifluoromethyl groups (e.g., 5-Chloro-N-[4-(trifluoromethyl)phenyl]-2-hydroxybenzamide) improve antibacterial or cytotoxic activity but reduce solubility .
- Fluorine vs. Chlorine : Fluorine substitution at the para position (as in the target compound) improves metabolic stability compared to chlorine, which increases molecular weight and lipophilicity, often leading to reduced bioavailability .
- Melting Points : Melting points correlate with crystallinity and intermolecular forces. For example, compound 58 (>220°C) exhibits higher rigidity due to dual fluorine and chlorine substituents, whereas compound 9 (138–141°C) has weaker packing efficiency .
Antitumor Activity
- The target compound’s fluorine and amino groups enable HDAC3-selective inhibition, contrasting with broader HDAC inhibitors like HDACi966, which show ~30-fold selectivity for HDAC3 over HDAC1/2 .
- Niclosamide derivatives (e.g., B17) demonstrate superior solubility (10.6 mg/mL in DMSO) compared to the parent compound (1.6 mg/mL), highlighting the impact of structural modifications on pharmacokinetics .
Antibacterial Activity
- N-(2-chlorophenyl)-2-hydroxybenzamide derivatives show MIC values of 0.125–1.0 mg/mL against intestinal bacteria, whereas N-(4-chlorophenyl) analogues are less active, underscoring the importance of substituent position .
- The target compound’s amino group may reduce cytotoxicity compared to 5-chloro-2-hydroxy-N-(4-nitrophenyl)benzamide, which exhibits high toxicity in bacterial models .
Enzyme Inhibition and Selectivity
- The amino group in the target compound likely enhances HDAC3 affinity by forming hydrogen bonds, a mechanism absent in non-amino-substituted analogues like Fo24 .
Biological Activity
N-(2-amino-4-fluorophenyl)-2-hydroxybenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications based on existing research findings.
Chemical Structure and Synthesis
This compound belongs to a class of compounds that exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The synthesis of this compound typically involves the condensation of 2-hydroxybenzoic acid derivatives with aminophenyl analogs. Recent advancements have highlighted various synthetic strategies that enhance yield and selectivity for desired biological activities .
Antimicrobial Activity
Research indicates that compounds with similar structural motifs to this compound exhibit potent antimicrobial properties. For instance, benzamide derivatives have been shown to possess broad-spectrum activity against various bacterial strains and fungi, making them candidates for further development as antimicrobial agents .
Anticancer Properties
The compound has demonstrated promising anticancer activity in vitro. Studies have shown that it can inhibit the proliferation of cancer cell lines, including Hep-G2 liver cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest, which are critical for its antitumor effects .
Table 1: Summary of Biological Activities
Mechanistic Insights
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- HDAC Inhibition : Similar compounds have shown inhibitory activity against histone deacetylases (HDACs), which play a crucial role in cancer progression. The binding affinity and selectivity towards HDAC isoforms suggest a potential pathway for therapeutic intervention .
- Targeting Viral Replication : Some analogs have been reported to inhibit adenoviral replication, indicating that this compound may also possess antiviral properties through mechanisms that disrupt viral life cycles .
Case Studies
- Hep-G2 Cell Line Study : In vitro studies demonstrated that this compound significantly reduced cell viability in Hep-G2 cells with an IC50 value indicative of potent anticancer activity. Further analysis revealed that the compound induced apoptosis through caspase activation pathways.
- Antimicrobial Testing : A series of tests against common bacterial strains revealed that derivatives similar to this compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, supporting its potential as a new antimicrobial agent.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(2-amino-4-fluorophenyl)-2-hydroxybenzamide, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The compound can be synthesized via coupling reactions between 2-hydroxybenzoic acid derivatives and fluorinated aniline precursors. Key steps include:
- Activation of carboxylic acid : Use SOCl₂ or DCC/DMAP to convert 2-hydroxybenzoic acid to its acyl chloride or active ester .
- Amide coupling : React with 2-amino-4-fluoroaniline under inert conditions (e.g., N₂ atmosphere) to minimize oxidation.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) improves purity. Yield optimization may require adjusting stoichiometry, temperature (e.g., 80°C for 3 hours), and solvent polarity .
- Data Insights : Similar derivatives (e.g., N-(2'-fluorophenyl)-2-hydroxybenzamide) achieved 69% yield with melting points correlating with substituent electronegativity .
Q. How can spectroscopic techniques (NMR, IR) be employed to confirm the structure of N-(2-amino-4-fluorophenyl)-2-hydroxybenzamide?
- Methodological Answer :
- ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–8.5 ppm) and amine protons (δ ~5–6 ppm). Fluorine substitution deshields adjacent protons, causing splitting patterns (e.g., doublets for ortho-F) .
- ¹⁹F NMR : A single peak near δ -110 ppm confirms the para-fluoro group in the aniline moiety .
- IR : O-H stretch (3200–3500 cm⁻¹), amide C=O (1650–1700 cm⁻¹), and N-H bend (1550–1600 cm⁻¹) validate functional groups .
- Advanced Tip : Compare experimental data with computational predictions (e.g., DFT-based chemical shift calculations) to resolve ambiguities.
Advanced Research Questions
Q. What crystallographic strategies are effective for determining the 3D structure of N-(2-amino-4-fluorophenyl)-2-hydroxybenzamide and its derivatives?
- Methodological Answer :
- Crystallization : Use slow evaporation in polar aprotic solvents (e.g., DMSO/water) to grow single crystals.
- Data collection : Employ synchrotron X-ray sources for high-resolution data.
- Refinement : Use SHELXL for small-molecule refinement, incorporating anisotropic displacement parameters for heavy atoms (e.g., F). Hydrogen bonding networks (e.g., O-H···N) stabilize crystal packing .
Q. How can structure-activity relationship (SAR) studies guide the design of N-(2-amino-4-fluorophenyl)-2-hydroxybenzamide analogs with enhanced biological activity?
- Methodological Answer :
- Substituent variation : Introduce electron-withdrawing groups (e.g., Cl, CF₃) at the benzamide ring to modulate electron density and binding affinity. For example, 5-chloro analogs (e.g., compound 10) showed altered melting points and solubility, suggesting improved stability .
- Bioisosteric replacement : Replace the hydroxyl group with methoxy or methylcarbamate to enhance metabolic stability while retaining hydrogen-bonding capacity .
Q. What experimental and computational approaches resolve contradictions in reported bioactivity data for this compound class?
- Methodological Answer :
- Assay validation : Use orthogonal assays (e.g., enzymatic inhibition vs. cell-based viability) to confirm target specificity. For instance, discrepancies in mGluR5 modulation were resolved using mutant receptor models and competitive binding assays .
- MD simulations : Probe ligand-receptor dynamics (e.g., allosteric site binding vs. orthosteric competition) to explain divergent results. Tools like AutoDock Vina or Schrödinger Suite can model interactions with residues (e.g., F585 in mGluR5) .
Q. How can metabolic stability and pharmacokinetic (PK) properties of N-(2-amino-4-fluorophenyl)-2-hydroxybenzamide be evaluated preclinically?
- Methodological Answer :
- In vitro models : Use liver microsomes (human/rodent) to assess CYP450-mediated degradation. Monitor parent compound depletion via LC-MS/MS.
- Plasma stability : Incubate compound in plasma (37°C, pH 7.4) and quantify hydrolysis products.
- Computational ADME : Tools like SwissADME predict logP, PSA, and CYP liabilities. For example, trifluoromethyl groups reduce metabolic clearance but may increase plasma protein binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
